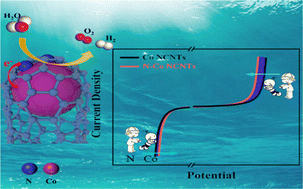Anion-induced electronic localization and polarized cobalt clusters for highly efficient water splitting†
Materials Horizons Pub Date: 2023-09-20 DOI: 10.1039/D3MH01130E
Abstract
It is a promising pathway to use anions to regulate electronic structures, reasonably design and construct highly efficient catalysts for water splitting. Herein, a N-regulated Co cluster catalyst confined in carbon nanotubes, N-Co NCNTs, was constructed successfully. Nitrogen anions played a crucial role in optimizing the electronic structures of Co clusters and enhancing localization of electrons, resulting in polarized cobalt clusters. The N-induced electronic localization and the resulting polarized Co clusters are responsible for the improvement of catalytic activity. N-Co NCNTs exhibited ultra-low overpotentials of 178 mV and 92 mV for the OER and HER to achieve 10 mA cm−2 in an alkaline electrolyte, respectively. Its long-term catalytic durability is mainly attributed to the obstacle to the surface oxidation of Co clusters caused by N-regulation. N-Co NCNTs maintained a stable current density for 160 h at 10 mA cm−2. DFT computations confirmed the decisive role played by nitrogen anions in regulating the electronic structure. This work provides a pathway for understanding and designing highly efficient anion-regulated catalysts.


Recommended Literature
- [1] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells
- [2] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†
- [3] Microtopographical assembly of cardiomyocytes†
- [4] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [5] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [6] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [7] Chronic ciguatoxin poisoning causes emotional and cognitive dysfunctions in rats
- [8] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells
- [9] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [10] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene

Journal Name:Materials Horizons
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 101713-87-5
-
CAS no.: 189337-28-8
-
CAS no.: 124387-19-5









